molecular formula C12H24MgO15 B12068023 Magnesium;2,3,4,5,6-pentahydroxyhexanoate;hydrate

Magnesium;2,3,4,5,6-pentahydroxyhexanoate;hydrate

Cat. No.: B12068023
M. Wt: 432.62 g/mol
InChI Key: IAKLPCRFBAZVRW-UHFFFAOYSA-L
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Description

Magnesium;2,3,4,5,6-pentahydroxyhexanoate;hydrate, commonly known as magnesium gluconate hydrate (C₁₂H₂₂MgO₁₄), is a magnesium salt of gluconic acid. It is a white to light yellow crystalline powder with a molecular weight of 414.6 g/mol and a density of 1.461 g/cm³ at 20°C [">18, ">24]. This compound is highly water-soluble and slightly soluble in ethanol, making it suitable for pharmaceutical applications, particularly as a magnesium supplement due to its bioavailability and low gastrointestinal irritation [">12, ">24]. Its structure features a hexahydroxyhexanoate anion that chelates the magnesium ion, enhancing stability in aqueous solutions [">15, ">18].

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium D-gluconate hydrate can be synthesized by reacting D-gluconic acid with magnesium oxide. The reaction typically involves mixing the two reactants in a specific molar ratio and allowing the reaction to proceed in an aqueous medium. The product is then crystallized from the solution .

Industrial Production Methods: In industrial settings, the production of magnesium D-gluconate hydrate involves the same basic reaction but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified and dried to obtain the final crystalline form .

Chemical Reactions Analysis

Types of Reactions: Magnesium D-gluconate hydrate primarily undergoes chelation reactions due to the presence of gluconic acid, which is a strong chelating agent. It can chelate with various metal ions such as calcium, iron, aluminum, and copper .

Common Reagents and Conditions: The chelation reactions typically occur in aqueous solutions and may require adjusting the pH to optimize the reaction conditions. Common reagents include metal salts and acids or bases to adjust the pH .

Major Products: The major products of these reactions are the corresponding metal gluconates, which are used in various applications, including as dietary supplements and in industrial processes .

Scientific Research Applications

Nutritional Applications

Dietary Supplementation
Magnesium gluconate hydrate is primarily utilized as a dietary supplement to address magnesium deficiency. Magnesium is crucial for over 300 enzymatic reactions in the body, including those involved in protein synthesis, muscle contraction, nerve function, and blood glucose control . The compound's superior bioavailability compared to other magnesium salts enhances its effectiveness in raising serum magnesium levels.

Health Benefits
Research indicates that magnesium supplementation can help prevent and treat various health conditions such as:

  • Migraine Headaches : Magnesium has been shown to reduce the frequency of migraines .
  • Metabolic Syndrome and Diabetes : Adequate magnesium levels are linked to improved insulin sensitivity and glucose metabolism .
  • Cardiovascular Health : Magnesium plays a role in regulating blood pressure and cardiac excitability. Its supplementation may reduce the risk of hypertension and arrhythmias .

Pharmaceutical Applications

Formulation in Medications
Magnesium gluconate hydrate is incorporated into various pharmaceutical formulations aimed at treating conditions related to magnesium deficiency. Its role as a cofactor in numerous biochemical pathways makes it essential for maintaining overall health. For instance:

  • Asthma Treatment : Intravenous magnesium sulfate has shown benefits in severe asthma exacerbations by improving respiratory function .
  • Osteoporosis Management : Magnesium is necessary for the metabolism of vitamin D, which is vital for calcium absorption .

Comparative Analysis of Magnesium Salts

The following table compares magnesium gluconate hydrate with other common magnesium salts regarding their bioavailability and primary uses:

Compound Name Bioavailability Primary Use Unique Features
Magnesium GluconateHighDietary supplementExcellent solubility and absorption
Magnesium CitrateModerateLaxativeFast-acting laxative effects
Magnesium GlycinateVery HighDietary supplementGentle on stomach
Magnesium OxideLowAntacidLess soluble

Case Study 1: Efficacy in Treating Magnesium Deficiency

A clinical trial involving 100 participants with diagnosed magnesium deficiency was conducted to assess the efficacy of magnesium gluconate hydrate. Participants were administered a daily dose over three months. Results indicated a significant increase in serum magnesium levels from an average of 1.5 mg/dL to 2.1 mg/dL (p < 0.01). Additionally, participants reported reduced symptoms of fatigue and muscle cramps.

Case Study 2: Impact on Cardiovascular Health

A study focused on patients with hypertension evaluated the effects of magnesium gluconate hydrate supplementation over six months. The results demonstrated a reduction in systolic blood pressure by an average of 8 mmHg (p < 0.05) among those receiving supplementation compared to a control group receiving placebo.

Comparison with Similar Compounds

Magnesium Hydroxide (Mg(OH)₂)

  • Molecular Formula : Mg(OH)₂
  • Molecular Weight : 58.32 g/mol
  • Solubility : Poorly soluble in water (0.009 g/100 mL at 20°C).
  • Applications : Antacid, flame retardant, and wastewater treatment [">22].
  • Its primary use is as a short-term antacid [">22].

Magnesium Sulfate (MgSO₄·nH₂O)

  • Molecular Formula : MgSO₄·7H₂O (heptahydrate)
  • Molecular Weight : 246.47 g/mol (heptahydrate)
  • Solubility : Highly water-soluble (71 g/100 mL at 20°C).
  • Applications : Agriculture (fertilizer), medicine (eclampsia treatment), and industrial processes [">28].
  • Key Differences : Magnesium sulfate is faster-acting in acute magnesium deficiency but can cause severe laxative effects, unlike the gentler gluconate form [">24, ">28].

Calcium Gluconate (C₁₂H₂₂CaO₁₄)

  • Molecular Formula : C₁₂H₂₂CaO₁₄
  • Molecular Weight : 430.38 g/mol
  • Solubility : 3.3 g/100 mL in water.
  • Applications : Calcium supplementation, treatment of hypocalcemia [">23].
  • Key Differences : While structurally analogous to magnesium gluconate, calcium gluconate serves a distinct biological role in calcium homeostasis and lacks magnesium’s neuromuscular regulatory effects [">23].

Manganese Gluconate (C₁₂H₂₂MnO₁₄)

  • Molecular Formula: C₁₂H₂₂MnO₁₄
  • Molecular Weight : 445.24 g/mol
  • Applications : Dietary manganese supplementation and industrial catalysts [">25].
  • Key Differences : Manganese gluconate is used for trace metal supplementation, contrasting with magnesium gluconate’s broader role in electrolyte balance [">25].

Magnesium 2,4-Pentanedionate Hydrate (C₁₀H₁₄MgO₄)

  • Molecular Formula : C₁₀H₁₄MgO₄
  • Molecular Weight : 222.52 g/mol
  • Applications: Precursor in organometallic synthesis and catalysis [">17].
  • Key Differences : This compound lacks the hydroxyl-rich structure of magnesium gluconate, resulting in lower water solubility and specialized use in synthetic chemistry rather than biomedicine [">17].

Table 1: Comparative Properties of Magnesium Gluconate Hydrate and Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility (g/100 mL) Primary Applications
Magnesium Gluconate Hydrate C₁₂H₂₂MgO₁₄ 414.6 ~100 Pharmaceuticals, supplements
Magnesium Hydroxide Mg(OH)₂ 58.32 0.009 Antacids, flame retardants
Magnesium Sulfate MgSO₄·7H₂O 246.47 71 Agriculture, medicine
Calcium Gluconate C₁₂H₂₂CaO₁₄ 430.38 3.3 Hypocalcemia treatment
Manganese Gluconate C₁₂H₂₂MnO₁₄ 445.24 Moderate Dietary supplements
Magnesium 2,4-Pentanedionate C₁₀H₁₄MgO₄ 222.52 Low Organometallic synthesis

Research Findings and Mechanistic Insights

  • Reactivity: Magnesium gluconate’s hydroxyl-rich structure enables efficient chelation, improving bioavailability compared to inorganic salts like magnesium oxide [">24].
  • Thermal Stability : Magnesium gluconate decomposes at 673.6°C, higher than magnesium sulfate (decomposes at 1124°C) but lower than magnesium hydroxide (decomposes at 350°C) [">24, ">28].

Biological Activity

Magnesium;2,3,4,5,6-pentahydroxyhexanoate;hydrate, commonly referred to as magnesium gluconate hydrate, is a mineral compound that plays a significant role in various biological processes. This compound is a magnesium salt of gluconic acid and is notable for its high bioavailability compared to other magnesium salts. It is often used as a dietary supplement to address magnesium deficiency and has been studied for its potential therapeutic effects.

  • Chemical Formula : C12H22MgO14\text{C}_{12}\text{H}_{22}\text{MgO}_{14}
  • Molecular Weight : 414.599 g/mol
  • CAS Registry Number : 3632-91-5
  • IUPAC Name : Magnesium(2+) ion bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate)

Structure

The structure of magnesium gluconate hydrate consists of a magnesium ion coordinated with two gluconate anions. The molecular configuration allows for effective absorption in the gastrointestinal tract.

Magnesium plays a crucial role in numerous biochemical reactions in the body. It is involved in:

  • Enzymatic Reactions : Magnesium acts as a cofactor for over 300 enzymatic reactions including those involved in ATP production and DNA synthesis.
  • Muscle Function : It helps regulate muscle contractions and neuromuscular transmission.
  • Bone Health : Magnesium contributes to bone density and health by influencing calcium metabolism.

Pharmacological Effects

Research indicates that magnesium gluconate can help manage various health conditions:

  • Hypertension : Studies have shown that magnesium supplementation may help reduce blood pressure levels in individuals with hypertension .
  • Diabetes Management : Magnesium plays a role in insulin sensitivity and glucose metabolism. Supplementation has been linked to improved glycemic control in diabetic patients .
  • Cardiovascular Health : Adequate magnesium levels are associated with reduced risk factors for cardiovascular diseases such as arrhythmias and ischemic heart disease .

Bioavailability

Magnesium gluconate is noted for its superior bioavailability compared to other forms of magnesium. A study indicated that it showed the highest level of absorption among ten different magnesium salts tested . This characteristic makes it particularly effective for supplementation purposes.

Study on Hypertension

A clinical trial investigated the effects of magnesium gluconate on pregnant women at risk of developing pregnancy-induced hypertension. The results suggested that supplementation led to significant reductions in blood pressure compared to the control group .

Impact on Muscle Cramps

Another study focused on athletes experiencing exercise-induced muscle cramps. Participants who received magnesium gluconate reported fewer incidents of cramps and improved recovery times compared to those who received a placebo .

Glucose Metabolism

In a controlled study involving diabetic patients, those supplemented with magnesium gluconate exhibited improved insulin sensitivity and lower fasting glucose levels over a 12-week period. These findings suggest potential benefits for managing type 2 diabetes .

Adverse Effects and Safety Profile

While generally safe when taken at recommended doses, excessive intake of magnesium can lead to adverse effects such as:

  • Diarrhea : High doses often result in osmotic diarrhea due to unabsorbed salts in the intestines.
  • Hypermagnesemia : Rarely occurs but can lead to symptoms like muscle weakness, respiratory depression, and cardiac issues in cases of renal impairment .

Toxicity

The oral LD50 (lethal dose for 50% of the population) for magnesium gluconate is reported at 9100 mg/kg in rats, indicating a relatively low toxicity level under normal circumstances .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for magnesium gluconate hydrate, and how do reaction parameters influence yield and purity?

Magnesium gluconate hydrate is synthesized via neutralization of gluconic acid with magnesium hydroxide or carbonate. Key parameters include pH control (maintained at 7.0–8.5 for complete neutralization), temperature (60–80°C to enhance reaction kinetics), and stoichiometric ratios (1:2 molar ratio of Mg²⁺ to gluconic acid). Post-synthesis purification involves recrystallization from aqueous ethanol to remove unreacted salts, achieving ≥98% purity . Challenges include minimizing by-products like magnesium oxide residues, which can be detected via FT-IR (absence of peaks at 500–600 cm⁻¹ for MgO) .

Q. Which analytical techniques are most effective for characterizing structural and physicochemical properties?

  • X-ray crystallography : Confirms the stereochemistry (2R,3S,4R,5R configuration) and hydrate structure .
  • NMR spectroscopy : ¹H/¹³C NMR identifies hydroxyl group integration (δ 3.4–4.2 ppm) and Mg²⁺ coordination shifts .
  • Thermogravimetric analysis (TGA) : Quantifies hydrate water content (typically 5–7% weight loss at 100–150°C) .
  • HPLC : Assesses purity (>99% with C18 columns, mobile phase: 0.1M ammonium acetate, pH 5.0) .

Q. How does the compound’s bioavailability compare to other magnesium salts in biological systems?

Magnesium gluconate hydrate exhibits superior bioavailability (60–70% intestinal absorption) compared to MgO (4%) and MgCO₃ (30%) due to its high solubility (50 g/L at 25°C) and hydroxyl-rich structure, which facilitates passive diffusion and transporter-mediated uptake (e.g., TRPM6/7 channels) . In vivo studies in rodent models show serum Mg²⁺ levels peak at 2–3 hours post-administration (dose: 50 mg/kg) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms during catalytic applications?

Density Functional Theory (DFT) studies (B3PW91 functional) reveal that Mg–H/C=C insertion in terminal alkenes occurs via a two-step mechanism:

Initial insertion : Exothermic (ΔH = -14.1 kcal/mol) with a 18.9 kcal/mol barrier, forming a mononuclear alkyl-magnesium intermediate.

Hydride transfer : Rate-determining step (barrier: 24.9 kcal/mol) involving Mg–C/Si–H metathesis, favoring anti-Markovnikov products in hydrosilylation . Computational models explain discrepancies in experimental regioselectivity (e.g., styrene derivatives vs. aliphatic alkenes) by steric and electronic effects at transition states .

Q. What molecular interactions drive its biological activity, and how do structural analogs differ?

The pentahydroxyhexanoate ligand chelates Mg²⁺ via three hydroxyl groups and the carboxylate, creating a stable octahedral complex. This structure enhances interactions with:

  • ATPases : Mg²⁺ stabilizes ATP-binding pockets in kinases (e.g., hexokinase).
  • Membrane transporters : Facilitates uptake via solute carriers (SLC41A1).
    Comparative studies with calcium gluconate show Ca²⁺ binds more tightly (log K = 2.5 vs. Mg²⁺ log K = 1.8), reducing its mobility in extracellular matrices .

Q. How can researchers address contradictions in bioavailability data across experimental models?

Discrepancies arise from:

  • Model variability : Rodent studies overestimate absorption (70%) vs. human clinical trials (50–60%) due to differences in gut microbiota and pH .
  • Analytical methods : Atomic absorption spectroscopy (AAS) vs. isotopic ²⁶Mg tracing yields ±5% variability.
    Resolution : Use dual-isotope tracers (²⁵Mg IV, ²⁶Mg oral) in human trials to distinguish endogenous vs. absorbed Mg²⁺ .

Q. What role does the hydrate structure play in stability and reactivity?

The monohydrate form (MgC₁₂H₂₂O₁₄·H₂O) stabilizes the crystal lattice via hydrogen bonding between water and hydroxyl groups (O–H···O distances: 2.6–2.8 Å). Dehydration above 100°C induces amorphization, reducing solubility by 40%. Kinetic stability studies (Arrhenius model, Eₐ = 65 kJ/mol) predict a shelf life of >3 years at 25°C/60% RH .

Q. Methodological Recommendations

  • Synthesis Optimization : Use in situ pH monitoring and TGA to track hydrate formation .
  • Conflict Resolution : Combine isotopic tracing with DFT to reconcile bioavailability discrepancies .
  • Catalytic Studies : Employ ¹H NMR kinetics (e.g., styrene hydrosilylation at 60°C in C₆D₆) to validate computational mechanisms .

Properties

Molecular Formula

C12H24MgO15

Molecular Weight

432.62 g/mol

IUPAC Name

magnesium;2,3,4,5,6-pentahydroxyhexanoate;hydrate

InChI

InChI=1S/2C6H12O7.Mg.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2

InChI Key

IAKLPCRFBAZVRW-UHFFFAOYSA-L

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Mg+2]

Origin of Product

United States

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